molecular formula C27H23N3OS B2944686 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-26-9

3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2944686
CAS No.: 2034490-26-9
M. Wt: 437.56
InChI Key: IOSBIXIMGZGQFX-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. The molecule also contains benzyl and phenyl groups, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a bicyclic system (pyrrolo[3,2-d]pyrimidin-4-one), along with benzyl and phenyl groups attached to different positions on the ring system .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrimidinone part of the molecule could participate in nucleophilic substitution reactions, and the benzyl and phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, its solubility would be influenced by the polar and nonpolar parts of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been synthesized and evaluated for their biological activities, showing promise in anticancer research. For instance, the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives through a microwave-assisted one-pot three-component reaction demonstrated selective cytotoxicity towards cancer cells compared to normal cells. These compounds bind selectively in the colchicine binding site of tubulin polymer, indicating potential as anticancer agents due to their antiproliferative activity against various cancer cell lines, including prostate, breast, cervical, and colon cancer (Nagaraju et al., 2020).

Antibacterial and Antifungal Activities

The antimicrobial potential of pyrimidine derivatives has been explored, with some compounds showing excellent in vitro antibacterial and antifungal activities. A study on benzothiazole pyrimidine derivatives reported significant activity against pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, and various fungi, including Aspergillus flavus and Candida albicans (Maddila et al., 2016).

Dual Inhibition of Enzymatic Activity

Pyrimidine derivatives have also been designed as dual inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and repair. These compounds exhibit potent inhibitory activity against both enzymes, suggesting their use as antitumor agents. Notably, some pyrimidine derivatives have shown efficacy against tumor cell lines in culture, highlighting their potential in cancer therapy (Gangjee et al., 2005).

Antitumor and Antimitotic Activities

The novel series of pyrimidine derivatives, including 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, have shown promising antimitotic and antitumor activities. These agents bind to a site on tubulin distinct from other well-known binding sites, offering a new approach to targeting tumor cells, including those resistant to traditional antimitotic agents (Gangjee et al., 2007).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

3-benzyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-19-10-8-9-15-22(19)18-32-27-29-24-23(21-13-6-3-7-14-21)16-28-25(24)26(31)30(27)17-20-11-4-2-5-12-20/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSBIXIMGZGQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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